molecular formula C19H19N3O2S2 B6567587 4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1021261-81-3

4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B6567587
CAS No.: 1021261-81-3
M. Wt: 385.5 g/mol
InChI Key: VAWLYNOBSCQOKR-UHFFFAOYSA-N
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Description

4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.09186920 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is part of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32.6 μg/mL
Escherichia coli62.5 μg/mL
Candida albicans24–26 μg/mL (compared to fluconazole)

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Thiazole compounds have also been recognized for their anticancer properties. Research indicates that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines. For example:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer progression, such as Src family kinases and c-Kit, which are crucial in tumor growth and metastasis.
  • Cell Lines Tested : Studies have demonstrated that thiazole derivatives can suppress the growth of breast cancer cell lines (e.g., MDA-MB-468) and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression from G1 to S-phase .

Study on Antimicrobial Efficacy

A study conducted by Dogan et al. evaluated various thiazole derivatives, including the target compound, against a range of bacterial and fungal strains. The results indicated that:

  • The presence of halogen substituents on the phenyl ring enhanced antibacterial activity against Gram-positive bacteria.
  • Compounds with oxygenated substituents exhibited significant antifungal activity against Aspergillus niger and Candida albicans.

The study concluded that structural modifications could lead to improved efficacy against resistant strains .

Anticancer Investigations

In another study focusing on thiazole derivatives as anticancer agents, researchers synthesized several compounds based on the core structure of thiazoles. They found that:

  • Certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
  • The introduction of specific functional groups was critical for enhancing the anticancer activity .

Properties

IUPAC Name

4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12-7-3-5-9-14(12)22-17(20)16(26-19(22)25)18(23)21-11-13-8-4-6-10-15(13)24-2/h3-10H,11,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLYNOBSCQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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